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molecular formula C11H11NO2S B8511767 (3-Mercapto-6-methoxy-quinoline-4-yl)-methanol

(3-Mercapto-6-methoxy-quinoline-4-yl)-methanol

Cat. No. B8511767
M. Wt: 221.28 g/mol
InChI Key: YDWPVHCRWAHOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927541B2

Procedure details

Manganese dioxide (1.38 g, 15.89 mmol) is added at room temperature to a stirred solution of (3-mercapto-6-methoxy-quinoline-4-yl)-methanol and its corresponding dimer (500 mg) in acetone (30 mL) and the resulting suspension is heated under reflux for 8 hours. The reaction mixture is then filtered through decalite and the filtrate is concentrated to give a residue that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate, 2:1, v/v) to afford 3-mercapto-6-methoxy-quinoline-4-carbaldehyde and its corresponding dimer as a yellow solid (64 mg, 13% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.38 g
Type
catalyst
Reaction Step Two
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH2:12][OH:13])=[CH:9][C:8]([O:14][CH3:15])=[CH:7][CH:6]=2.C(OCC)(=O)C>CC(C)=O.[O-2].[O-2].[Mn+4]>[SH:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[CH:12]=[O:13])=[CH:9][C:8]([O:14][CH3:15])=[CH:7][CH:6]=2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1C=NC2=CC=C(C=C2C1CO)OC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.38 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through decalite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Name
Type
product
Smiles
SC=1C=NC2=CC=C(C=C2C1C=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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